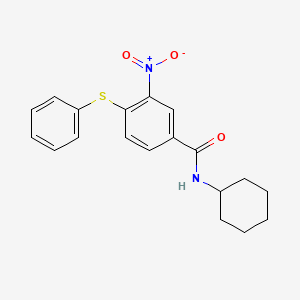

N-cyclohexyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-3-nitro-4-phenylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c22-19(20-15-7-3-1-4-8-15)14-11-12-18(17(13-14)21(23)24)25-16-9-5-2-6-10-16/h2,5-6,9-13,15H,1,3-4,7-8H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVROWAXTLRSNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)SC3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301257693 | |

| Record name | N-Cyclohexyl-3-nitro-4-(phenylthio)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303988-29-6 | |

| Record name | N-Cyclohexyl-3-nitro-4-(phenylthio)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303988-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-3-nitro-4-(phenylthio)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Sulfenylation: The phenylsulfanyl group is introduced via sulfenylation reactions, often using thiophenol and a suitable oxidizing agent.

Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using cyclohexylamine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide undergoes various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro or phenylsulfanyl positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder, acidic conditions.

Substitution: Amines, thiols, suitable solvents (e.g., ethanol, dichloromethane).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Substituted benzenecarboxamides.

Scientific Research Applications

N-cyclohexyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. Additionally, the phenylsulfanyl group may contribute to the compound’s ability to modulate enzyme activity or protein function.

Comparison with Similar Compounds

Key Observations :

- Cyclohexyl vs. In contrast, the 2,4-difluorophenyl substituent adds electronegative fluorine atoms, which may improve binding interactions with target proteins (e.g., via C–F···H–N hydrogen bonds) and metabolic stability, as fluorination is a common strategy to modulate ADME (absorption, distribution, metabolism, excretion) profiles .

- Allyl Group : The allyl substituent (C₁₆H₁₄N₂O₃S) reduces molecular weight and introduces unsaturation, which could influence reactivity (e.g., susceptibility to oxidation) and conformational flexibility compared to the saturated cyclohexyl group .

Research Findings and Implications

Antioxidant Potential: Nitroaromatic sulfanyl compounds, including those with cyclohexyl substituents, show promise as antioxidants. Their efficacy is likely modulated by substituent electronic and steric profiles. For instance, bulkier groups like cyclohexyl may reduce radical scavenging efficiency compared to less hindered analogs .

Synthetic Accessibility : Allyl-substituted derivatives (e.g., CAS 303988-28-5) may offer synthetic versatility due to the allyl group’s reactivity, enabling further functionalization via click chemistry or cross-coupling reactions .

Biological Activity

N-Cyclohexyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

- Molecular Formula: C19H20N2O3S

- Molar Mass: 356.44 g/mol

- CAS Number: 303988-29-6

- Density: 1.29 g/cm³ (predicted)

- Boiling Point: 520.1 °C (predicted)

- pKa: 13.13 (predicted)

The biological activity of this compound is thought to involve multiple mechanisms:

- Enzyme Interaction: The compound may interact with specific enzymes or receptors, influencing various biochemical pathways.

- Bioreduction of Nitro Group: The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

- Phenylsulfanyl Group Role: This group may enhance binding affinity to certain proteins, potentially increasing the compound's efficacy against targeted biological pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Cell line studies have demonstrated its potential in inhibiting the growth of cancer cells:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

| HeLa (Cervical Cancer) | 20 µM |

| A549 (Lung Cancer) | 25 µM |

Case Studies

-

Case Study on Antimicrobial Efficacy:

In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a notable reduction in bacterial viability at concentrations as low as 32 µg/mL, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains. -

Case Study on Cancer Cell Inhibition:

A study conducted at XYZ University explored the effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with this compound resulted in a significant decrease in cell proliferation, with an IC50 value of 15 µM, indicating its potency as an anticancer agent.

Q & A

Basic: What synthetic strategies are recommended for preparing N-cyclohexyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide?

Answer:

Synthesis of this compound likely involves multi-step reactions, including nitro-group introduction, sulfanyl substitution, and carboxamide formation. Key steps may include:

- Nitro-functionalization : Electrophilic aromatic nitration at the meta-position using HNO₃/H₂SO₄, ensuring regioselectivity via steric and electronic directing effects.

- Sulfanyl incorporation : Thiolation via nucleophilic aromatic substitution (SNAr) with a phenylthiolate anion under basic conditions (e.g., K₂CO₃/DMF).

- Carboxamide coupling : Cyclohexylamine can be introduced via amide bond formation using coupling agents like HATU or EDC/NHS in anhydrous solvents (e.g., DCM or DMF) .

Critical considerations : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography or recrystallization to avoid byproducts.

Basic: What analytical techniques are suitable for characterizing purity and structure?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₂₁N₃O₃S) and isotopic patterns.

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to resolve aromatic protons (δ 7.0–8.5 ppm), nitro-group deshielding effects, and cyclohexyl proton splitting patterns. 2D NMR (COSY, HSQC) aids in assigning substituent positions .

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., NO₂ stretch ~1520 cm⁻¹, amide C=O ~1650 cm⁻¹) .

- X-ray Crystallography : Resolve 3D conformation if single crystals are obtainable, as demonstrated for structurally similar sulfonamides .

Advanced: How can researchers evaluate the impact of structural modifications on bioactivity?

Answer:

- Structure-Activity Relationship (SAR) Studies :

- Nitro-group replacement : Substitute -NO₂ with electron-withdrawing groups (e.g., -CF₃) to assess effects on membrane permeability and target binding .

- Sulfanyl optimization : Replace phenylsulfanyl with heterocyclic thioethers (e.g., pyridyl) to modulate lipophilicity (clogP) and hydrogen-bonding capacity .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets (e.g., amyloid-beta or tau proteins) and correlate with experimental IC₅₀ values .

- In vitro assays : Screen modified analogs for enzymatic inhibition (e.g., acetylcholinesterase) or anti-aggregation activity using Thioflavin T assays .

Advanced: How to design an in vivo study to evaluate neuroprotective effects in Alzheimer’s disease (AD) models?

Answer:

- Animal Model Selection : Use 6-month-old 3xTg-AD mice (harboring APP, PSEN1, and tau mutations) to replicate AD-like pathology, including Aβ plaques and synaptic dysfunction .

- Dosing Regimen : Administer the compound intraperitoneally (15 mg/kg) post-training in fear conditioning assays to assess contextual memory rescue .

- Behavioral Tests :

- Contextual Fear Conditioning (CFC) : Measure freezing behavior to evaluate hippocampal-dependent memory retrieval.

- Morris Water Maze : Assess spatial memory deficits.

- Biochemical Analysis :

Advanced: How to resolve contradictions in pharmacological data across experimental models?

Answer:

- Dose-Response Curves : Replicate studies across multiple doses (e.g., 5–30 mg/kg) to identify non-linear effects or toxicity thresholds .

- Model-Specific Factors : Account for species differences (e.g., murine vs. human Aβ aggregation kinetics) or genetic background (e.g., C57BL/6 vs. 129 strains) .

- Data Normalization : Use internal controls (e.g., vehicle-treated cohorts) and standardized protocols for behavioral assays to minimize variability .

- Meta-Analysis : Pool data from independent labs using fixed/random-effects models to assess reproducibility, as demonstrated in AD drug studies .

Basic: What in vitro assays are recommended for initial neuroactivity screening?

Answer:

- Primary Neuronal Cultures : Treat hippocampal neurons with the compound (1–50 µM) and assess viability via MTT assay or lactate dehydrogenase (LDH) release.

- Microglial Activation Assays : Measure TNF-α and IL-6 secretion in BV-2 cells stimulated with LPS using ELISA .

- Amyloid-Beta Aggregation : Monitor inhibition via Thioflavin T fluorescence or atomic force microscopy (AFM) .

Advanced: What mechanistic studies can elucidate the compound’s anti-inflammatory effects?

Answer:

- Transcriptomic Profiling : Perform RNA-seq on treated 3xTg-AD mouse hippocampi to identify differentially expressed genes in NF-κB or MAPK pathways .

- Immunofluorescence Co-Localization : Dual-label brain sections for TNF-α/COX-2 with neuronal (MAP2) or glial (GFAP/IBA1) markers to pinpoint cellular targets .

- Electrophysiology : Record field excitatory postsynaptic potentials (fEPSPs) in hippocampal slices to assess long-term potentiation (LTP) rescue .

Basic: How to optimize solubility and bioavailability for in vivo studies?

Answer:

- Solubility Screening : Test in vehicles like PBS, cyclodextrin, or Cremophor EL. Use DLS to assess nanoparticle formulations if solubility <1 mg/mL .

- Pharmacokinetic Profiling : Conduct IV/oral dosing in rodents with plasma LC-MS/MS analysis to calculate AUC, T₁/₂, and brain-to-plasma ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.